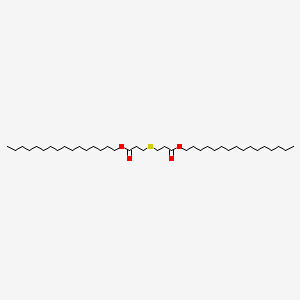
Dihexadecyl 3,3'-thiobispropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester is an organic compound with the molecular formula C38H74O4S. It is a type of thioester, which is characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-thiobis-, dihexadecyl ester typically involves the esterification of 3,3’-thiodipropionic acid with hexadecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent and high yield of the ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecanol and 3,3’-thiodipropanol.
Substitution: Various substituted thioesters depending on the nucleophile used.
科学的研究の応用
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential role in protecting biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
作用機序
The antioxidant properties of propanoic acid, 3,3’-thiobis-, dihexadecyl ester are attributed to its ability to scavenge free radicals. The sulfur atom in the thioester linkage can donate electrons to neutralize free radicals, thereby preventing oxidative damage. This mechanism involves the formation of a stable radical intermediate, which is less reactive and less likely to cause damage to biological or polymeric systems.
類似化合物との比較
Similar Compounds
Propanoic acid, 3,3’-thiobis-, didodecyl ester: Similar structure but with shorter alkyl chains.
Propanoic acid, 3,3’-thiobis-, dimethyl ester: Contains methyl groups instead of hexadecyl groups.
Thiodipropionic acid: The parent compound without esterification.
Uniqueness
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester is unique due to its long alkyl chains, which enhance its hydrophobicity and make it more effective as an antioxidant in non-polar environments. This property makes it particularly useful in the stabilization of polymers and other hydrophobic materials.
特性
CAS番号 |
3287-12-5 |
|---|---|
分子式 |
C38H74O4S |
分子量 |
627.1 g/mol |
IUPAC名 |
hexadecyl 3-(3-hexadecoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C38H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChIキー |
IXDBUVCZCLQKJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC |
| 3287-12-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


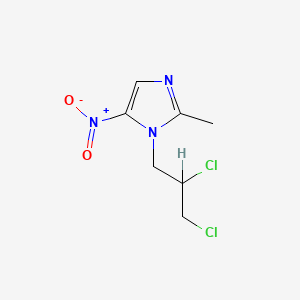
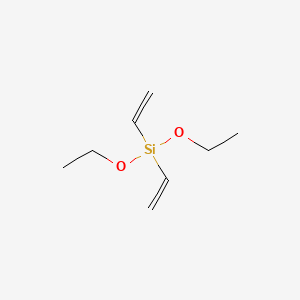
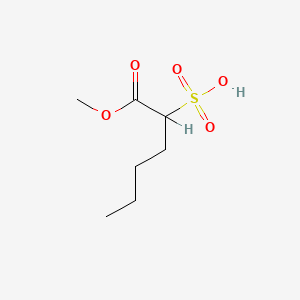
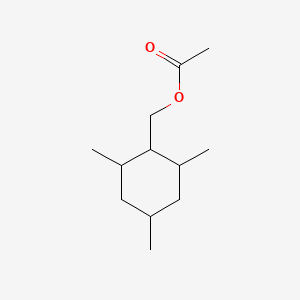

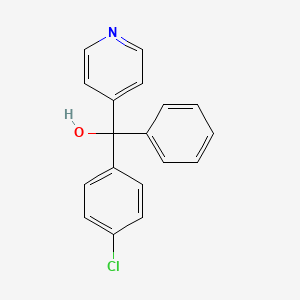
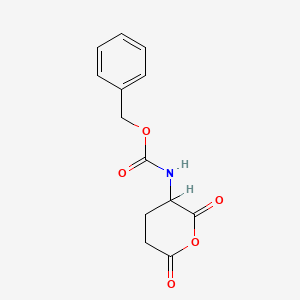

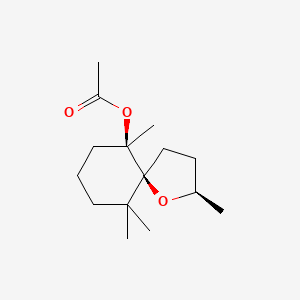

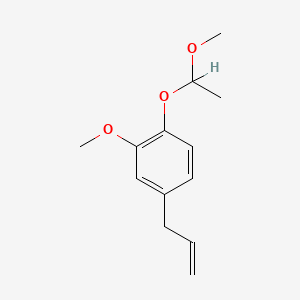

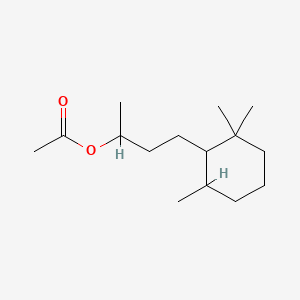
![Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1619691.png)
